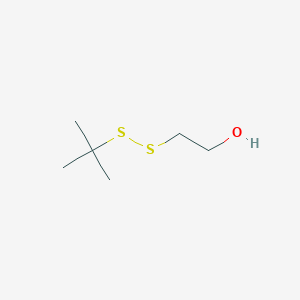
2-(Tert-butyldisulfanyl)ethanol
Overview
Description
2-(Tert-butyldisulfanyl)ethanol is an organic compound characterized by the presence of a disulfide bond and a hydroxyl group
Mechanism of Action
Target of Action
The primary target of 2-(Tert-butyldisulfanyl)ethanol is amino acids involved in the synthesis of lactam cyclic peptides . These peptides are a class of pharmaceutically active molecules, and their synthesis has traditionally required the use of heavy metals and/or forcing conditions .
Mode of Action
This compound interacts with its targets by acting as a protecting group for the carboxyl groups of Asp and Glu or the amino groups of Lys, Orn, and Dap . This protection allows for the efficient synthesis of lactam cyclic peptides under mild, metal-free conditions .
Biochemical Pathways
The compound is involved in the biochemical pathway of lactam cyclic peptide synthesis . By protecting certain amino acids, it enables the formation of lactam bridges in the peptide structure, which are crucial for the peptide’s pharmaceutical activity .
Result of Action
The result of the action of this compound is the efficient synthesis of lactam cyclic peptides under mild, metal-free conditions . These peptides have various pharmaceutical applications, including the treatment of acromegaly and sexual dysfunction .
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. For example, the efficiency of peptide synthesis can be affected by factors such as pH, temperature, and the presence of other substances . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyldisulfanyl)ethanol typically involves the reaction of 2-mercaptoethanol with tert-butyl disulfide. One common method is the CuI-catalyzed synthesis, where 2-mercaptoethanol reacts with tert-butyl disulfide under ligand-free conditions . This method is efficient, cost-effective, and practical, making it suitable for both laboratory and industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of copper catalysts and mild reaction conditions ensures high yields and purity of the final product. Additionally, the process can be optimized for continuous production, making it viable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyldisulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as DTT and TCEP are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Ethers and esters.
Scientific Research Applications
2-(Tert-butyldisulfanyl)ethanol has a wide range of applications in scientific research:
Biology: Employed in the study of protein folding and disulfide bond formation.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl disulfide: Similar in structure but lacks the hydroxyl group.
2-Mercaptoethanol: Contains a thiol group instead of a disulfide bond.
tert-Butyl disulfide: Similar disulfide bond but different overall structure.
Uniqueness
2-(Tert-butyldisulfanyl)ethanol is unique due to the presence of both a disulfide bond and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to participate in both oxidation and reduction reactions makes it versatile for various chemical processes.
Properties
IUPAC Name |
2-(tert-butyldisulfanyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS2/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYNOTPQBWPPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86840-29-1 | |
| Record name | 2-(tert-butyldisulfanyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


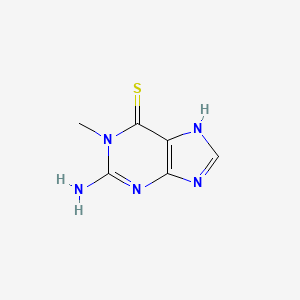
![2-[(Furan-2-ylmethyl)sulfanyl]acetonitrile](/img/structure/B3430795.png)
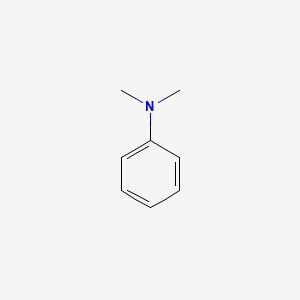

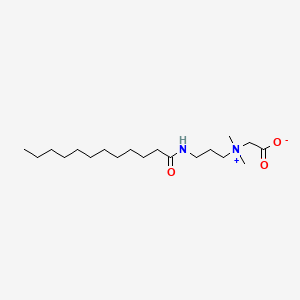


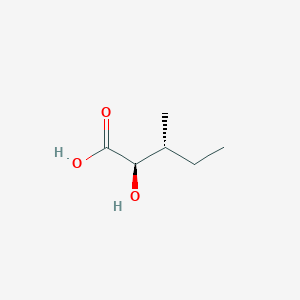

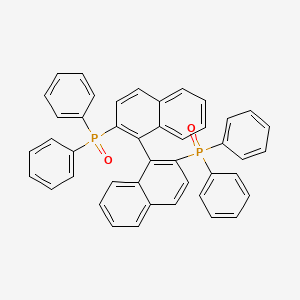
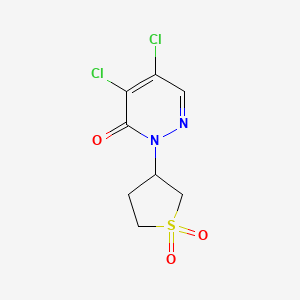
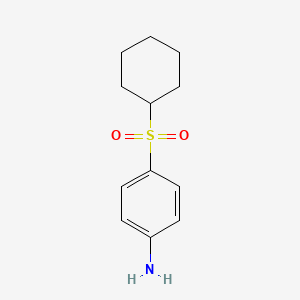
![[2-(Benzyloxy)pyridin-4-yl]methanamine](/img/structure/B3430872.png)
![5-[2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3430886.png)
